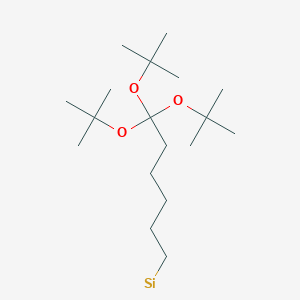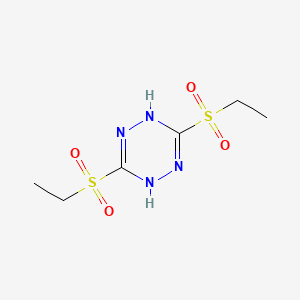
2-Amino-4-(2,6-difluorophenyl)thiophene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(2,6-difluorophenyl)thiophene-3-carbonitrile is a heterocyclic compound featuring a thiophene ring substituted with an amino group, a difluorophenyl group, and a carbonitrile group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(2,6-difluorophenyl)thiophene-3-carbonitrile typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the thiophene ring.
Industrial Production Methods: Industrial production methods for thiophene derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-4-(2,6-difluorophenyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
2-Amino-4-(2,6-difluorophenyl)thiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mécanisme D'action
The mechanism of action of 2-Amino-4-(2,6-difluorophenyl)thiophene-3-carbonitrile involves its interaction with various molecular targets. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .
Comparaison Avec Des Composés Similaires
- 2-Amino-3-cyanothiophene
- 2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile
- 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile
Uniqueness: 2-Amino-4-(2,6-difluorophenyl)thiophene-3-carbonitrile is unique due to the presence of the difluorophenyl group, which enhances its biological activity and chemical stability compared to other thiophene derivatives. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Propriétés
Numéro CAS |
917590-52-4 |
|---|---|
Formule moléculaire |
C11H6F2N2S |
Poids moléculaire |
236.24 g/mol |
Nom IUPAC |
2-amino-4-(2,6-difluorophenyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C11H6F2N2S/c12-8-2-1-3-9(13)10(8)7-5-16-11(15)6(7)4-14/h1-3,5H,15H2 |
Clé InChI |
MWPBVEABYINZJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C2=CSC(=C2C#N)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene](/img/structure/B14196690.png)

![1-[2-(2-Fluorophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B14196701.png)
![4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14196703.png)
![[1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol](/img/structure/B14196704.png)

![1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14196709.png)




![5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one](/img/structure/B14196753.png)


